2,5-Dichlorobenzyl chloride
Overview
Description
2,5-Dichlorobenzyl chloride is an organic chemical compound . It is used as a pharmaceutical intermediate . It is a clear colorless to faintly yellow liquid .
Synthesis Analysis
A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been developed. In this method, 2,5-dichlorobenzyl chloride was prepared by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .
Molecular Structure Analysis
The molecular formula of 2,5-Dichlorobenzyl chloride is C7H5Cl3 . Its average mass is 195.474 Da and its monoisotopic mass is 193.945679 Da .
Physical And Chemical Properties Analysis
2,5-Dichlorobenzyl chloride has a density of 1.4±0.1 g/cm3 . Its boiling point is 245.8±25.0 °C at 760 mmHg . The enthalpy of vaporization is 46.3±3.0 kJ/mol . The flash point is 155.9±18.8 °C . It is not miscible in water .
Scientific Research Applications
Synthesis of Phenylacetic Acid Derivatives
2,4-Dichlorophenylacetic acid, a close analog of 2,5-dichlorobenzyl chloride, is synthesized via carbonylation of 2,4-dichlorobenzyl chloride. This process involves xylene, bistriphenylphosphine palladium dichloride, tetraethylammonium chloride, and sodium hydroxide, held at 80°C under a CO atmosphere. This method is a novel means to prepare phenylacetic acid derivatives from their corresponding benzyl chloride derivatives, with a maximum yield of 95% (He Li et al., 2019).
Environmental Presence and Impact
A study on p-Dichlorobenzene, closely related to 2,5-dichlorobenzyl chloride, revealed that 98% of 1,000 adults across the United States had detectable levels of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, in their urine. This indicates that compounds like 2,5-dichlorobenzyl chloride are common worldwide contaminants, necessitating further studies on long-term health effects (R. Hill et al., 1995).
Biomass-derived Derivatives Production
Acid chloride derivatives of biomass-derived compounds can be produced from precursors like 5-(chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite. This process is relevant for the production of biofuels and polymers, showing the potential of 2,5-dichlorobenzyl chloride in green chemistry applications (S. Dutta et al., 2015).
Polymerization and Material Science
In polymer science, 2,5-Dichlorothiophene, similar in structure to 2,5-dichlorobenzyl chloride, has been polymerized using aluminum chloride–cupric chloride. This process results in a solid polymer with potential applications in various fields, demonstrating the versatility of chlorinated aromatic compounds (J. Ramsey & P. Kovacic, 1969).
Environmental Degradation Studies
Research on Pseudomonas species shows the capability to degrade p-dichlorobenzene, closely related to 2,5-dichlorobenzyl chloride. This degradation process is crucial for understanding the environmental impact and bioremediation of chlorinated aromatic compounds (J. Spain & S. Nishino, 1987).
Safety And Hazards
2,5-Dichlorobenzyl chloride causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,4-dichloro-2-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZINLIPPVNUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181866 | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzyl chloride | |
CAS RN |
2745-49-5 | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-2-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G46I9555FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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